2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride
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Overview
Description
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and ethanamine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between 4-chlorobenzaldehyde and thiourea in the presence of a base can yield the thiazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group or the thiazole ring, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the thiazole ring or chlorophenyl group .
Scientific Research Applications
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)ethylamine: A related compound with similar structural features but different biological activities.
Thiazole derivatives: Various thiazole derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride is unique due to its specific combination of the thiazole ring and chlorophenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
2408969-20-8 |
---|---|
Molecular Formula |
C11H13Cl3N2S |
Molecular Weight |
311.7 |
Purity |
95 |
Origin of Product |
United States |
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